Enantiomer-Specific Potency Divergence in the Isochroman Scaffold Class: R vs. S Configuration
In the 4-arylisochromene series—structurally analogous to the target compound with the same fused benzopyran core and C3 substitution—the R-configured enantiomer of compound (±)-19b was substantially more potent than the S-configured enantiomer in both antiproliferative and antitubulin polymerization assays [1]. The racemate (±)-19b showed IC₅₀ values of 10–25 nM across a panel of cancer cell lines, with the R-enantiomer exceeding racemate potency and the S-enantiomer showing the weakest activity [1]. This class-level finding demonstrates that the C3 stereocenter in the isochroman/dihydrobenzopyran scaffold is a critical determinant of target engagement and cellular potency. Although specific data for methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate itself are not available, the scaffold-level principle that enantiomeric configuration at C3 dictates biological activity amplitude is firmly established.
| Evidence Dimension | Antiproliferative potency and tubulin polymerization inhibition |
|---|---|
| Target Compound Data | Not directly measured for methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate; S-configured 4-arylisochromene analogue used as class proxy |
| Comparator Or Baseline | R-configured enantiomer of (±)-19b: more potent than racemate (IC₅₀ 10–25 nM); S-configured enantiomer: much weaker than both racemate and R-enantiomer |
| Quantified Difference | Qualitative potency rank: R-enantiomer > racemate >> S-enantiomer (exact fold-change against S-enantiomer not numerically reported in abstract; R-enantiomer described as 'much more potent than the S-configured enantiomer') |
| Conditions | Antiproliferative assays against K562 and other cancer cell lines; in vitro tubulin polymerization assay |
Why This Matters
This class-level evidence establishes that procuring the correct enantiomer of the isochroman-3-carboxylate scaffold is non-negotiable for biological studies, as the S and R forms are expected to display divergent and non-interchangeable potency profiles.
- [1] Zhang C, et al. Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. ACS Medicinal Chemistry Letters. 2014. doi:10.1021/ml500025k View Source
